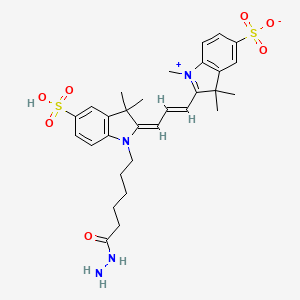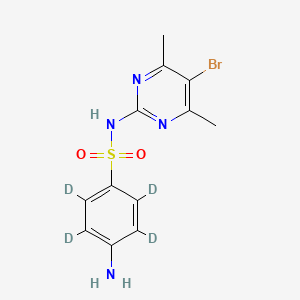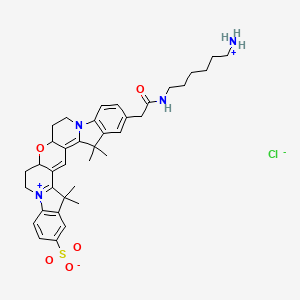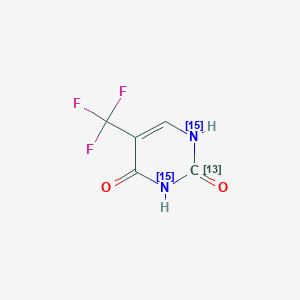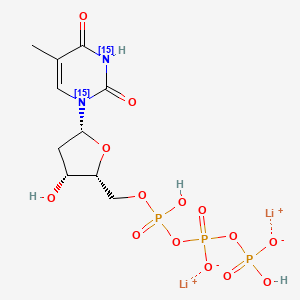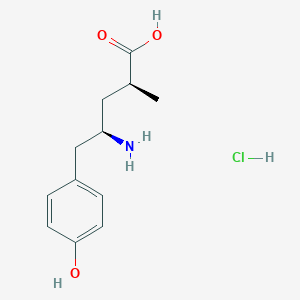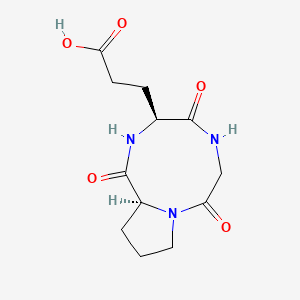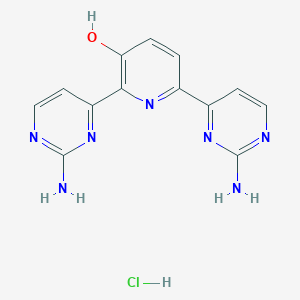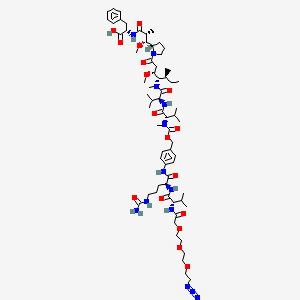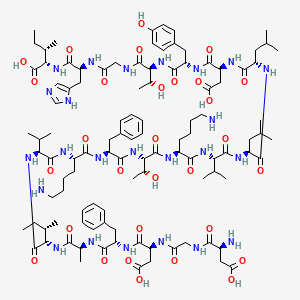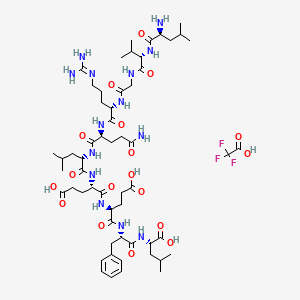
Abefolastat tesaroxetan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Abefolastat tesaroxetan is a bivalent sarcophagine conjugate that can be radiolabeled with positron-emitting copper-64 at room temperature. It is primarily used in prostate cancer research due to its high tumor uptake and retention . The compound is a prostate-specific membrane antigen (PSMA) inhibitor, making it a valuable tool in the diagnosis and treatment of metastatic castration-resistant prostate cancer .
准备方法
The synthesis of abefolastat tesaroxetan involves the conjugation of sarcophagine with specific ligands that allow for radiolabeling with copper-64. The reaction conditions typically involve room temperature settings, which facilitate the radiolabeling process .
化学反应分析
Abefolastat tesaroxetan undergoes several types of chemical reactions, including:
Radiolabeling: The compound can be readily radiolabeled with copper-64 at room temperature.
Binding Reactions: It binds specifically to PSMA, which is overexpressed in prostate cancer cells.
Common reagents used in these reactions include copper-64 and various solvents that facilitate the radiolabeling process. The major product formed from these reactions is the radiolabeled this compound, which is used for imaging and therapeutic purposes .
科学研究应用
Abefolastat tesaroxetan has several scientific research applications, including:
Chemistry: Used as a radiolabeled compound for studying binding interactions and molecular imaging.
Biology: Helps in understanding the expression and function of PSMA in prostate cancer cells.
Medicine: Used in the diagnosis and treatment of metastatic castration-resistant prostate cancer.
Industry: Available for research and development purposes, particularly in the field of radiopharmaceuticals.
作用机制
The mechanism of action of abefolastat tesaroxetan involves its binding to PSMA, which is overexpressed in prostate cancer cells. Once bound, the radiolabeled compound allows for imaging and targeted therapy of prostate cancer. The molecular targets include PSMA, and the pathways involved are related to the inhibition of PSMA activity, leading to reduced tumor growth and metastasis .
相似化合物的比较
Abefolastat tesaroxetan is unique due to its high tumor uptake and retention when radiolabeled with copper-64. Similar compounds include:
PSMA-617: Another PSMA inhibitor used in prostate cancer research.
PSMA-11: A compound used for PET imaging of prostate cancer.
PSMA-1007: A radiolabeled compound used for imaging and therapy of prostate cancer.
Compared to these compounds, this compound offers superior tumor uptake and retention, making it a valuable tool in prostate cancer research .
属性
分子式 |
C100H150N20O24 |
|---|---|
分子量 |
2016.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(1S)-1-carboxy-5-[8-[[(2R)-2-[[(2R)-2-[[5-[[8-[[5-[[(2R)-1-[[(2R)-1-[[8-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-8-oxooctyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoyl]amino]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]octanoylamino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C100H150N20O24/c121-81(107-49-25-21-37-73(93(135)136)115-97(143)117-75(95(139)140)45-47-87(127)128)39-19-3-1-5-23-51-109-89(131)77(59-69-29-11-7-12-30-69)113-91(133)79(61-71-33-15-9-16-34-71)111-83(123)41-27-43-85(125)119-99-63-101-53-56-104-66-100(67-105-57-54-102-64-99,68-106-58-55-103-65-99)120-86(126)44-28-42-84(124)112-80(62-72-35-17-10-18-36-72)92(134)114-78(60-70-31-13-8-14-32-70)90(132)110-52-24-6-2-4-20-40-82(122)108-50-26-22-38-74(94(137)138)116-98(144)118-76(96(141)142)46-48-88(129)130/h7-18,29-36,73-80,101-106H,1-6,19-28,37-68H2,(H,107,121)(H,108,122)(H,109,131)(H,110,132)(H,111,123)(H,112,124)(H,113,133)(H,114,134)(H,119,125)(H,120,126)(H,127,128)(H,129,130)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H2,115,117,143)(H2,116,118,144)/t73-,74-,75-,76-,77+,78+,79+,80+,99?,100?/m0/s1 |
InChI 键 |
KUSHPDNZFGMDOD-MXMGMDFJSA-N |
手性 SMILES |
C1CNCC2(CNCCNCC(CN1)(CNCCNC2)NC(=O)CCCC(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)NCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CCCC(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@H](CC6=CC=CC=C6)C(=O)NCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O |
规范 SMILES |
C1CNCC2(CNCCNCC(CN1)(CNCCNC2)NC(=O)CCCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CCCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


